(6S)-1,4,8-trioxaspiro[4.5]decan-6-amine
Description
(6S)-1,4,8-Trioxaspiro[4.5]decan-6-amine is a chiral spirocyclic compound characterized by a unique 1,4,8-trioxaspiro[4.5]decane scaffold. The spiro center at position 6 adopts an (S)-configuration, imparting stereochemical specificity critical for its biological interactions. Its oxalate salt (CAS: 1392803-05-2) is commercially available, with storage recommendations at 2–8°C to ensure stability .
Properties
IUPAC Name |
(6S)-1,4,8-trioxaspiro[4.5]decan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5,8H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXRXRMIKBPCS-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C12OCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](C12OCCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spiro-Orthoester Derivatives from Fungi
(±)-Peniorthoesters A and B, isolated from Penicillium minioluteum, feature a 1,4,6-trioxaspiro[4.5]decane-7-one core. Unlike the target compound, these fungal metabolites include a ketone group at position 7 and lack an amine substituent. However, the absence of an amine group limits direct functional overlap with (6S)-1,4,8-trioxaspiro[4.5]decan-6-amine .
Key Differences :
- Oxygen Positioning : 1,4,6-trioxa vs. 1,4,8-trioxa systems.
- Functional Groups : Ketone (peniorthoesters) vs. amine (target compound).
- Biological Activity : Anti-inflammatory (peniorthoesters) vs. underexplored pharmacological roles (target compound).
Structural Implications :
Heteroatom-Substituted Spirocycles
Table 1: Structural Comparison of Spirocyclic Compounds
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